5-cyclopropyl-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)isoxazole-3-carboxamide
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Overview
Description
5-cyclopropyl-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)isoxazole-3-carboxamide is a compound of significant interest in the field of medicinal chemistry. This compound features an isoxazole ring, a five-membered heterocyclic moiety, which is commonly found in many commercially available drugs due to its biological activity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)isoxazole-3-carboxamide typically involves a multi-step process. One common method includes the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring . This reaction can be catalyzed by copper (I) or ruthenium (II) under mild conditions .
Industrial Production Methods
For industrial production, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)isoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, especially at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5-cyclopropyl-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)isoxazole-3-carboxamide has shown promising results in various fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The isoxazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to downstream effects on cellular pathways, ultimately resulting in the desired therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
Isoxazole-3-carboxamide derivatives: These compounds share the isoxazole ring and carboxamide group, but differ in their substituents.
Cyclopropyl derivatives: Compounds with a cyclopropyl group attached to various functional groups.
Uniqueness
5-cyclopropyl-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)isoxazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-cyclopropyl-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c18-7-8-20-15(5-1-2-6-15)10-16-14(19)12-9-13(21-17-12)11-3-4-11/h9,11,18H,1-8,10H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPLHPGJIBCXMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=NOC(=C2)C3CC3)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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